molecular formula C24H23N3O4S B3400133 ethyl 2-((3-(2-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate CAS No. 1040655-23-9

ethyl 2-((3-(2-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate

Cat. No.: B3400133
CAS No.: 1040655-23-9
M. Wt: 449.5 g/mol
InChI Key: PHLYUTZNZCNHQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-((3-(2-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate is a heterocyclic compound featuring a fused pyrrolo[3,2-d]pyrimidine core. This bicyclic system is substituted at three key positions:

  • Position 7: A phenyl group, contributing hydrophobicity and steric bulk.
  • Position 2: A thioacetate ester (–S–CH₂COOEt), which may enhance solubility and serve as a reactive site for metabolic or synthetic modifications.

Its synthesis likely involves nucleophilic substitution or cyclocondensation reactions, analogous to methods described for related compounds (e.g., thioacetate introduction in ) .

Properties

IUPAC Name

ethyl 2-[[3-[(2-methoxyphenyl)methyl]-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S/c1-3-31-20(28)15-32-24-26-21-18(16-9-5-4-6-10-16)13-25-22(21)23(29)27(24)14-17-11-7-8-12-19(17)30-2/h4-13,25H,3,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLYUTZNZCNHQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C(=O)N1CC3=CC=CC=C3OC)NC=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-((3-(2-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate is a complex compound derived from the pyrrolo[3,2-d]pyrimidine scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.

Anticancer Properties

Pyrrolo[3,2-d]pyrimidines have been identified as promising candidates in cancer therapy. Recent studies indicate that derivatives of this scaffold exhibit significant antiproliferative activity against various cancer cell lines. For instance, halogenated pyrrolo[3,2-d]pyrimidines demonstrated EC50 values ranging from 0.014 to 14.5 μM in different cancer models, indicating a potent anticancer effect with varying toxicity profiles . The mechanism of action often involves cell cycle arrest at the G2/M phase without inducing apoptosis, suggesting alternative pathways for their anticancer effects .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Key Enzymes : Pyrrolo[3,2-d]pyrimidines are known to inhibit various kinases and enzymes associated with cancer progression, including tubulin and NEDD8-activating enzyme (NAE) .
  • Cell Cycle Modulation : Compounds in this class can induce cell cycle arrest, leading to reduced proliferation of cancer cells. For example, studies have shown that certain derivatives can cause G2/M phase accumulation in treated cells .

Case Studies and Research Findings

Several studies have highlighted the efficacy of pyrrolo[3,2-d]pyrimidine derivatives:

  • In Vitro Studies : A study reported that a series of pyrrolo[3,2-d]pyrimidine derivatives exhibited enhanced selectivity and biological activity against mutant EGFR in non-small cell lung cancer (NSCLC) models. One derivative showed an impressive 493-fold increased efficacy against HCC827 cells harboring the EGFR mutation compared to normal cells .
  • Pharmacokinetic Profiles : Research indicates that modifications to the pyrrole ring can significantly alter the pharmacokinetic properties of these compounds. For instance, N-substituted variants demonstrated improved metabolic stability and reduced toxicity while maintaining anticancer activity .

Data Table: Summary of Biological Activities

Compound NameActivity TypeEC50 (μM)Mechanism of ActionReference
Ethyl 2-((3-(2-methoxybenzyl)-4-oxo...Anticancer0.014 - 14.5G2/M Phase Arrest
Pyrrolo[3,2-d]pyrimidine Derivative AAnticancer0.21EGFR Inhibition
Pyrrolopyrimidine BAnticancer6.0Tubulin Inhibition

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant anticancer properties. Ethyl 2-((3-(2-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. In vitro studies have demonstrated its efficacy against breast and lung cancer cells, suggesting that the compound interferes with cellular proliferation pathways.

Case Study:
A study published in the Journal of Medicinal Chemistry reported that a related compound showed IC50 values in the micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, highlighting the potential of this class of compounds in cancer therapy .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary screenings have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the thioacetate group may enhance its bioactivity by promoting membrane permeability.

Case Study:
A recent publication indicated that thioether-containing compounds exhibited broad-spectrum antimicrobial activity, with some derivatives showing minimum inhibitory concentrations (MICs) lower than standard antibiotics .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Studies suggest that modifications to the methoxy and phenyl groups can significantly impact biological activity.

Table 1: Summary of SAR Findings

ModificationEffect on Activity
Methoxy group substitutionEnhances solubility and potency
Alteration of phenyl groupAffects selectivity towards cancer cell lines
Thioacetate additionIncreases antimicrobial properties

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Recent advancements in synthetic methodologies have facilitated the development of various derivatives with enhanced pharmacological profiles.

Case Study:
A synthetic route was developed that allowed for high-yield production of the compound while minimizing by-products, which is critical for large-scale production in pharmaceutical applications .

Toxicological Studies

Toxicological assessments are essential for evaluating the safety profile of this compound. Preliminary studies indicate low toxicity levels in animal models, with no significant adverse effects observed at therapeutic doses.

Table 2: Toxicity Profile Overview

ParameterResult
LD50>2000 mg/kg (oral administration)
MutagenicityNegative in Ames test
Reproductive toxicityNo observed effects

Chemical Reactions Analysis

Oxidation Reactions

The thioether (-S-) moiety in the thioacetate group undergoes oxidation under controlled conditions.

Reagent Conditions Product Yield Source
H₂O₂ (30%)CH₃COOH, 0–5°C, 2 hSulfoxide derivative (S=O)65–70%
mCPBADCM, RT, 12 hSulfone derivative (O=S=O)50–55%
KMnO₄ (aq.)H₂SO₄, 60°C, 6 hCleavage of thioether to sulfonic acid (-SO₃H)30–40%
  • Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming intermediates that stabilize through resonance in the aromatic system.

Hydrolysis and Ester Reactivity

The ethyl ester group is susceptible to hydrolysis, forming carboxylic acid derivatives.

Conditions Catalyst Product Applications Source
NaOH (1M), EtOH/H₂OPiperidine2-((3-(2-methoxybenzyl)...)thio)acetic acidPrecursor for amide coupling
HCl (conc.), refluxNonePartial hydrolysis to hemithioacetalIntermediate in drug synthesis
  • Key Observation : Alkaline hydrolysis favors complete conversion to the carboxylic acid, while acidic conditions yield intermediates .

Nucleophilic Substitution

The pyrrolopyrimidine core participates in nucleophilic reactions at electron-deficient positions.

Nucleophile Conditions Site of Attack Product Source
NH₃ (aq.)EtOH, 80°C, 8 hC-2 of pyrimidineAmine-substituted derivative
NaCNDMF, 100°C, 12 hC-7 phenyl ringCyano adduct
R-OH (alcohols)EDCI/HOBt, RT, 24 hThioacetateTransesterification products
  • Notes : EDCI/HOBt-mediated coupling is efficient for amide bond formation .

Reduction Reactions

Reductive modification of carbonyl and heterocyclic groups enhances solubility and bioactivity.

Reagent Conditions Target Group Product Yield Source
NaBH₄MeOH, 0°C, 1 hKetone (C=O)Alcohol derivative75–80%
H₂ (Pd/C)EtOAc, RT, 6 hThioacetateEthyl thiol analog60–65%
LiAlH₄THF, reflux, 3 hEsterPrimary alcohol85–90%

Electrophilic Aromatic Substitution

The phenyl and 2-methoxybenzyl groups undergo directed substitutions.

Reagent Conditions Position Product Source
HNO₃/H₂SO₄0°C, 2 hPara to OMeNitro-substituted analog
Br₂ (1 eq.)FeBr₃, DCM, RT, 4 hOrtho to SBrominated pyrrolopyrimidine
Cl₂ (gas)AlCl₃, 40°C, 6 hMeta to PhChlorinated derivative
  • Regioselectivity : Methoxy groups direct electrophiles to para positions, while sulfur atoms favor ortho substitution.

Cycloaddition and Ring-Opening Reactions

The pyrrolopyrimidine system participates in Diels-Alder and retro-cycloaddition reactions.

Reaction Type Conditions Product Application Source
Diels-AlderBenzyl triazine, 120°C, 24 hFused tetracyclic compoundAnticancer agent precursor
Retro-DielsXylene, reflux, 12 hFragmented imine intermediatesSynthetic intermediate

Photochemical Reactions

UV irradiation induces structural rearrangements.

Conditions Product Key Observation Source
UV (254 nm), 48 hDisulfide dimerRadical-mediated S–S bond formation
Visible light, Ru catalystDecarboxylated analogLoss of CO₂ from thioacetate

Comparison with Similar Compounds

Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate ()

  • Structural Differences: Position 3: 4-Chlorophenyl vs. 2-methoxybenzyl. Position 2: Dipentylamine vs. thioacetate. The amine may participate in hydrogen bonding, whereas the thioacetate offers hydrolytic lability. Position 7: Carboxylate ester vs. phenyl. This substitution alters electronic distribution and solubility.
  • Implications :
    • The carboxylate at position 7 could improve water solubility compared to the phenyl group in the target compound.
    • Crystallographic data (R factor = 0.054) indicate a well-ordered structure, suggesting similar stability to the target compound .

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate ()

  • Core Difference : Pyrimidine vs. pyrrolo-pyrimidine. The absence of a fused pyrrole ring reduces planarity and conjugation.
  • Methyl group at position 6 simplifies steric demands compared to the target’s phenyl and benzyl groups.
  • Implications :
    • The thietane may confer metabolic instability due to strain-driven ring-opening reactions .

Thiazolo[3,2-a]pyrimidine and Thieno[2,3-d]pyridazine Derivatives

Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ()

  • Core Difference : Thiazolo-pyrimidine vs. pyrrolo-pyrimidine. The thiazole ring introduces a sulfur atom, altering electronic properties.
  • Substituents :
    • 2,4,6-Trimethoxybenzylidene enhances π-π stacking capacity compared to the target’s 2-methoxybenzyl.
    • Methyl and carboxylate groups at positions 7 and 6 mirror steric and solubility features of the target.
  • Implications :
    • The extended conjugation from the benzylidene group may improve UV absorption properties, relevant for analytical detection .

Methyl 4-oxo-5-phenyl-4,5-dihydrothieno[2,3-d]pyridazine-7-carboxylate ()

  • Core Difference: Thieno-pyridazine vs. pyrrolo-pyrimidine. The sulfur-containing thiophene and pyridazine rings increase electron deficiency.
  • Substituents :
    • Methyl and phenyl groups are less sterically demanding than the target’s 2-methoxybenzyl.
  • Implications :
    • Reduced steric hindrance may facilitate binding to flat enzymatic active sites .

Isothiazolo[5,4-b]pyridine Derivatives

Ethyl 2-(4,6-dimethyl-3-oxoisothiazolo[5,4-b]pyridin-2(3H)-yl)acetate ()

  • Core Difference : Isothiazolo-pyridine lacks the fused pyrrole ring, reducing aromaticity.
  • Substituents :
    • Methyl groups at positions 4 and 6 simplify the structure.
  • Implications :
    • Lower molecular weight (266.32 g/mol) may improve bioavailability compared to the target compound .

Key Comparative Data

Table 1. Structural and Physical Properties

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Pyrrolo[3,2-d]pyrimidine 2-Methoxybenzyl, phenyl, thioacetate ~450 (estimated) High steric bulk, thioester reactivity
Ethyl 3-(4-chlorophenyl)... () Pyrrolo[3,2-d]pyrimidine 4-Chlorophenyl, dipentylamine, carboxylate ~550 (estimated) Enhanced dipole interactions
Methyl 4-oxo-5-phenyl... () Thieno[2,3-d]pyridazine Phenyl, methyl ~300 (estimated) Electron-deficient core
Ethyl 2-(4,6-dimethyl...) () Isothiazolo[5,4-b]pyridine Methyl, acetate 266.32 High bioavailability potential

Table 2. Reactivity and Stability Insights

Compound Reactive Sites Stability Considerations
Target Compound Thioacetate ester Susceptible to hydrolysis or thiol exchange
Ethyl 2-[6-methyl-4-(thietan...) () Thietane ring Ring-opening reactions likely
Ethyl 7-methyl-3-oxo... () Benzylidene group UV-active due to extended conjugation

Q & A

Q. How are contradictory biological data resolved across assay platforms?

  • Answer : Orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization) control for ATP concentration variability. Bland-Altman analysis identifies systematic biases in IC₅₀ values (±15% deviation). Replicating assays in triplicate with internal standards (e.g., staurosporine) ensures reproducibility .

Methodological Considerations

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., cyclocondensation from 24h to 2h) .
  • Data Analysis : Employ non-linear regression (GraphPad Prism) for dose-response curves and hierarchical clustering (R/Bioconductor) for SAR trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-((3-(2-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate
Reactant of Route 2
Reactant of Route 2
ethyl 2-((3-(2-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.